molecular formula C10H8BrN B3029781 6-Bromo-2,3-Dihydro-1h-indene-1-carbonitrile CAS No. 783335-58-0

6-Bromo-2,3-Dihydro-1h-indene-1-carbonitrile

Cat. No.: B3029781
CAS No.: 783335-58-0
M. Wt: 222.08
InChI Key: QGGQTBOUQXJQHA-UHFFFAOYSA-N
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Description

6-Bromo-2,3-dihydro-1H-indene-1-carbonitrile (CAS: 783335-58-0) is a bicyclic aromatic compound featuring a bromine substituent at the 6-position and a nitrile group at the 1-position of the indene scaffold. It is synthesized via methods involving phosphorus oxychloride and thiosemicarbazide under reflux conditions, yielding high-purity (≥97%) crystalline products . The compound is commercially available (e.g., Aladdin Biochemical Technology) and used in pharmaceuticals, materials science, and organic synthesis due to its reactivity as an intermediate . Key spectroscopic data includes:

  • ¹H NMR (CDCl₃): δ 7.52 (s, 1H), 7.36 (d, J = 8.1 Hz, 1H), 7.12 (d, J = 8.1 Hz, 1H) .
  • ¹³C NMR (CDCl₃): δ 141.94, 139.77, 131.57, 127.35, 126.46, 120.59, 120.39 .

Properties

IUPAC Name

6-bromo-2,3-dihydro-1H-indene-1-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrN/c11-9-4-3-7-1-2-8(6-12)10(7)5-9/h3-5,8H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGGQTBOUQXJQHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1C#N)C=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10733736
Record name 6-Bromo-2,3-dihydro-1H-indene-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10733736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

783335-58-0
Record name 6-Bromo-2,3-dihydro-1H-indene-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10733736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 6-Bromo-2,3-Dihydro-1h-indene-1-carbonitrile involves the reaction of 6-bromoindan-1-one with [isocyanomethylsulfonyl]-4-methyl-benzene in the presence of potassium tert-butylate in 1,2-dimethoxyethane and ethanol. The reaction is carried out at temperatures ranging from 0°C to 25°C for 16 hours. The product is then purified using silica gel chromatography .

Industrial Production Methods

Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2,3-Dihydro-1h-indene-1-carbonitrile undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.

    Reduction Reactions: The nitrile group can be reduced to an amine under suitable conditions.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether is commonly used for the reduction of nitriles to amines.

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium can be used for oxidation reactions.

Major Products Formed

    Substitution: Formation of 6-iodo-2,3-dihydro-1h-indene-1-carbonitrile.

    Reduction: Formation of 6-bromo-2,3-dihydro-1h-indene-1-amine.

    Oxidation: Formation of 6-bromo-2,3-dihydro-1h-indene-1-carboxylic acid.

Scientific Research Applications

6-Bromo-2,3-Dihydro-1h-indene-1-carbonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and pharmaceutical research.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Bromo-2,3-Dihydro-1h-indene-1-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Indene-Based Analogues

5-Bromo-6-chloro-2,3-dihydro-1H-inden-1-one (CAS: 1260018-10-7)
  • Structure : Differs by a ketone group at position 1 and a chlorine substituent at position 4.
  • Impact : The ketone group enhances electrophilicity, making it more reactive in nucleophilic additions compared to the nitrile group in the parent compound. Reduced steric hindrance due to the absence of the nitrile may facilitate coupling reactions .
(R)-6-Bromo-2,3-dihydro-1H-inden-1-amine Hydrochloride (CAS: 1466429-22-0)
  • Structure : Replaces the nitrile with an amine group, introducing chirality.
  • Biological Relevance : Enantiomeric forms (R/S) are critical in drug design, as seen in ERβ-selective ligands like C-1 (a dihydro-indene-carbonitrile derivative with 256-fold selectivity for ERβ over ERα) .
5-Bromo-2,3-dihydro-1H-inden-2-yl Acetate
  • Structure : Acetate ester at position 2 instead of nitrile at position 1.

Heterocyclic Analogues

7-Bromo-1H-indole-3-carbonitrile (CAS: 221.06 g/mol)
  • Structure : Indole ring with bromine at position 7 and nitrile at position 3.
  • Synthesis : Prepared via oxoacetic acid intermediates, yielding 45% after recrystallization .
  • Bioactivity : Acts as a DYRK1A inhibitor, highlighting the role of nitrile positioning in kinase targeting .
6-Bromo-1H-indazole-3-carbonitrile (CAS: 1167055-55-1)
  • Structure : Indazole core with bromine at position 6 and nitrile at position 3.

Aromatic Nitriles with Bromine Substituents

2-(4-Bromophenyl)propanenitrile (CAS: 42186-06-1)
  • Structure : Linear propionitrile with a para-bromophenyl group.
  • Similarity (0.97) : Shared nitrile and bromine motifs but lacks the bicyclic framework, reducing steric complexity and conjugation effects .
6-Bromoaplysinopsin (Marine Natural Product)
  • Structure : Brominated tryptamine derivative with a nitrile group.
  • Bioactivity : Binds to 5-HT2C receptors (Ki = 0.3 µM), demonstrating how nitrile placement in larger scaffolds modulates receptor affinity .

Comparative Data Table

Compound Core Structure Functional Groups Key Bioactivity/Application Reference
6-Bromo-2,3-dihydro-1H-indene-1-carbonitrile Indene Br (C6), CN (C1) Intermediate, GABA-A receptor studies
7-Bromo-1H-indole-3-carbonitrile Indole Br (C7), CN (C3) DYRK1A inhibition (IC₅₀: nM range)
5-Bromo-6-chloro-1H-inden-1-one Indene Br (C5), Cl (C6), CO Electrophilic coupling reagent
6-Bromoaplysinopsin Tryptamine Br, CN 5-HT2C receptor antagonist (Ki = 0.3 µM)

Key Findings and Trends

  • Stereochemistry : Chiral derivatives (e.g., (R)-isomers) exhibit enhanced receptor selectivity, as seen in ERβ ligands .
  • Nitrile Positioning : Nitriles at ring junctions (e.g., indene C1) vs. peripheral positions (indole C3) influence electronic conjugation and biological target engagement.
  • Biological Activity : Bromine enhances halogen bonding in receptor interactions, while nitriles contribute to hydrogen bonding and metabolic stability.

Biological Activity

6-Bromo-2,3-Dihydro-1H-indene-1-carbonitrile is an organic compound notable for its unique structure, characterized by a bromine atom and a nitrile group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C10H8BrN
  • CAS Number : 783335-58-0
  • Physical State : Solid at room temperature

The compound's structure allows for various chemical interactions, particularly through the nitrile group, which can engage in hydrogen bonding and influence binding affinities with biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The bromine atom enhances its reactivity and potential binding capabilities, while the nitrile group plays a crucial role in stabilizing these interactions. This compound may modulate several biochemical pathways, influencing cellular functions such as proliferation and apoptosis.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. A study highlighted its efficacy against specific fungi and bacteria, suggesting its potential as a therapeutic agent in treating infections .

Anticancer Activity

The anticancer properties of this compound have been explored in various studies. It has shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in multiple cancer cell lines. The compound's ability to modulate signaling pathways related to cancer progression makes it a candidate for further investigation in cancer therapeutics .

Study on Cardiotoxicity Protection

A notable study evaluated the cardioprotective effects of this compound using a doxorubicin-induced cardiotoxicity model in H9c2 cardiomyocytes. The findings indicated that the compound significantly increased cell viability when co-treated with doxorubicin, demonstrating its potential to mitigate drug-induced cardiac damage. The most effective derivatives maintained over 80% cell viability compared to untreated controls .

CompoundCell Viability (%)IC50 (μM)
This compound81.4 ± 5.9%>40
Doxorubicin (control)30.0 ± 4.5%-

Mechanistic Insights

The mechanism behind the cardioprotective effects was linked to the inhibition of reactive oxygen species (ROS) production, which is known to contribute to doxorubicin-induced oxidative stress. This suggests that this compound may act as an antioxidant agent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Bromo-2,3-Dihydro-1h-indene-1-carbonitrile
Reactant of Route 2
6-Bromo-2,3-Dihydro-1h-indene-1-carbonitrile

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